molecular formula C13H16ClNO4 B2421346 N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide CAS No. 2094512-93-1

N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide

Cat. No.: B2421346
CAS No.: 2094512-93-1
M. Wt: 285.72
InChI Key: DKUVFNREXOJOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide is an organic compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.72 g/mol. This compound is characterized by the presence of a chloro-substituted phenoxy group, an ethoxy linker, and an acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The starting material, 2-chloro-4-formylphenol, undergoes an etherification reaction with ethylene glycol to form 2-(2-chloro-4-formylphenoxy)ethanol.

    Conversion to the acetamide: The intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide can be compared with similar compounds such as:

    N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide: This compound has a similar structure but lacks the ethoxy linker, which may affect its reactivity and applications.

    N-(2-Chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide:

    N-Ethyl-2-(4-formylphenoxy)acetamide: This compound has an ethyl group instead of the chloro group, which may influence its biological activity and industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-10(17)15-4-5-18-6-7-19-13-3-2-11(9-16)8-12(13)14/h2-3,8-9H,4-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUVFNREXOJOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOCCOC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.